molecular formula C18H18ClNO4 B2817404 (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate CAS No. 331459-98-4

(2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate

Cat. No. B2817404
CAS RN: 331459-98-4
M. Wt: 347.8
InChI Key: PXXFDFUHAJDXCW-UHFFFAOYSA-N
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Description

“(2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate” is a chemical compound with the CAS Number: 331459-98-4 . It has a molecular weight of 347.8 and its IUPAC name is 2-chloro-5-nitrobenzyl 4-tert-butylbenzoate . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H18ClNO4/c1-18(2,3)14-6-4-12(5-7-14)17(21)24-11-13-10-15(20(22)23)8-9-16(13)19/h4-10H,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

The compound is in solid form .

Scientific Research Applications

  • Solubility and Model Correlations :

    • The solubility of 2-chloro-5-nitrobenzoic acid and related compounds in various solvents has been determined and analyzed using the Abraham model correlations. This approach helps in understanding the solute transfer processes into different solvents, providing insights into the physicochemical properties of these compounds, potentially useful for various applications in chemistry and material sciences (Qian et al., 2019), (Dai et al., 2019), (Qian et al., 2020).
  • Synthesis of Complex Molecules :

    • Compounds with structural similarities to (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate, like 5-Chloro-2-[2-hydroxy-3-tert-butyl-5-(2-methoxycarbonylethyl)-phenyl]-2H-benzotriazole, have been synthesized through a series of reactions including alkylation, diazotization, coupling, hydrogenation, and esterification, suggesting a route for the synthesis of complex molecules involving nitrophenyl and tert-butylbenzoate groups (Hu Xiao-bo, 2006).
  • Ring-Opening Reactions and Cyclization :

    • Related nitrophenyl compounds have been studied for their ring-opening reactions and subsequent cyclization, forming nonaromatic and aromatic heterocycles, indicating potential applications in the synthesis of pharmaceuticals or advanced materials (Androsov, 2008), (Kolyamshin et al., 2021).
  • Biotransformation and Environmental Applications :

    • The biotransformation of chloro-nitrophenol compounds by specific bacterial strains highlights potential applications in environmental bioremediation, particularly in the detoxification and degradation of hazardous compounds (Arora & Jain, 2012).
  • Potential Use in Solid-Phase Synthesis :

    • Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid have been used as building blocks in the solid-phase synthesis of various heterocyclic scaffolds, indicating that related compounds may serve as precursors or intermediates in the synthesis of a diverse array of organic molecules, including pharmaceuticals (Křupková et al., 2013).
  • Hydrogen Bond Analysis in Magnetic Materials :

    • Studies on benzimidazole-based organic magnetic materials involving chloro and nitro groups have explored the role of hydrogen bonds in stabilizing these materials, suggesting that similar compounds could play a role in the design of new magnetic materials (Ferrer et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding getting it in eyes, on skin, or clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

(2-chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-18(2,3)14-6-4-12(5-7-14)17(21)24-11-13-10-15(20(22)23)8-9-16(13)19/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXFDFUHAJDXCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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